1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9Br3N2O and a molecular weight of 412.908 g/mol . This compound is known for its unique structure, which includes a pyrrolidin-2-one ring attached to a phenyl group substituted with three bromine atoms and an amino group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 2, 4, and 6 positions of the phenyl ring . Industrial production methods may involve multi-step synthesis processes, including purification steps to achieve the desired purity and yield .
Chemical Reactions Analysis
1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amino group or other functional groups.
Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and bromine atoms play a crucial role in its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
1-(3-Amino-2,4,6-tribromophenyl)pyrrolidin-2-one can be compared with other similar compounds such as:
- 1-(3-Bromo-4-methoxy-phenyl)pyrrolidin-2-one
- 1-(2-Bromo-phenyl)pyrrolidin-2-one
- 1-(3-Nitro-phenyl)pyrrolidin-2-one
- 1-(2,4,6-Trinitrophenyl)pyrrolidine
- 1-(3-Methoxy-phenyl)pyrrolidin-2-one
- 1-(4-Methoxy-phenyl)pyrrolidin-2-one
- 1-(4-Chloro-phenyl)pyrrolidin-2-one
- 1-(2-Chloro-phenyl)pyrrolidin-2-one .
These compounds share a similar pyrrolidin-2-one ring structure but differ in their substituents on the phenyl ring, which can significantly impact their chemical properties and reactivity. The presence of multiple bromine atoms and an amino group in this compound makes it unique and potentially more reactive in certain chemical reactions .
Properties
IUPAC Name |
1-(3-amino-2,4,6-tribromophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br3N2O/c11-5-4-6(12)10(8(13)9(5)14)15-3-1-2-7(15)16/h4H,1-3,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUMUDNLBDKRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C(=C2Br)N)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.